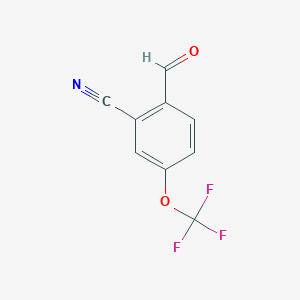
2-Formyl-5-(trifluoromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H4F3NO2 It is a derivative of benzonitrile, featuring a formyl group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the formylation of 5-(trifluoromethoxy)benzonitrile using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Formyl-5-(trifluoromethoxy)benzonitrile may involve large-scale Vilsmeier-Haack reactions or other formylation techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-5-(trifluoromethoxy)benzonitrile.
Reduction: 2-Hydroxymethyl-5-(trifluoromethoxy)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Formyl-5-(trifluoromethoxy)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
2-Formyl-5-(trifluoromethyl)benzonitrile: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Formyl-5-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable in the design of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H4F3NO2 |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
2-formyl-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H |
InChI-Schlüssel |
VERLJKRVVREJIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















